molecular formula C7H11ClN2O B8575311 [4-chloro-2-(1-methylethyl)-1H-imidazol-5-yl]methanol

[4-chloro-2-(1-methylethyl)-1H-imidazol-5-yl]methanol

Cat. No.: B8575311
M. Wt: 174.63 g/mol
InChI Key: MFRQUEYFAKXLBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-chloro-2-(1-methylethyl)-1H-imidazol-5-yl]methanol is a useful research compound. Its molecular formula is C7H11ClN2O and its molecular weight is 174.63 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H11ClN2O

Molecular Weight

174.63 g/mol

IUPAC Name

(4-chloro-2-propan-2-yl-1H-imidazol-5-yl)methanol

InChI

InChI=1S/C7H11ClN2O/c1-4(2)7-9-5(3-11)6(8)10-7/h4,11H,3H2,1-2H3,(H,9,10)

InChI Key

MFRQUEYFAKXLBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=C(N1)CO)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2.81 Grams (21 mmol) of the N-chlorosuccinimide was added little by little to a solution consisting of 3.47 g (20.4 mmol) of a 2-isopropyl-4,5-bis(hydroxymethyl) imidazole and 220 ml of ethanol at a temperature of 40° to 45° C. with stirring over a period of about 25 minutes. The mixture was stirred at the same temperature for two hours to effect the reaction, and then ethanol was distilled off under reduced pressure. The resulting reaction product was washed with water to obtain a pale yellowish powdery crystalline 2-isopropyl-4-chloro-5-(hydroxymethyl) imidazole in an amount of 1.69 g (yield, 47.4%). By using acetonitrile, the recrystallization was effected twice to obtain a colorless crystalline product in pure form. The TLC and spectra of this compound were the same as the properties exhibited by the above-mentioned 2-isopropyl-4-chloro-5-(hydroxymethyl) imidazole.
Quantity
21 mmol
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3.47 g
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220 mL
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Synthesis routes and methods II

Procedure details

26.3 Grams (15.6 mmol) of a 4.2% chlorine-carbon tetrachloride solution was dropwisely added to a solution consisting of 2.52 g (14.8 mmol) of the 2-isopropyl-4,5-bis(hydroxymethyl) imidazole and 200 ml of ethanol maintaining a temperature of 40° C. with stirring. After the dropwise addition has been finished, the stirring was continued at 40° C. for one hour and, then, the solvent was distilled off under reduced pressure. After the residual brown oil was dissolved in water, sodium carbonate was added thereto to make the mixture alkaline. The mixture was evaporated again under reduced pressure. The obtained resulting solid product was extracted with ethanol, the extract was evaporated under reduced pressure, and the resulting solid product was extracted with cold water. 0.71 Grams of the starting 2-isopropyl-4,5-bis(hydroxymethyl) imidazole was recovered as the extraction residue, and the extract after evaporate under reduced pressure was subjected to the column chromatography (silica gel-acetone) to obtain a 2-isopropyl-4-chloro-5-(hydroxymethyl) imidazole in an amount of 0.56 g (yield, 30.3% with respect to the starting material consumed). By using acetonitrile, the compound was further refined. The TLC and spectra of this compound were measured to be the same as those of Example 4.
Name
chlorine carbon tetrachloride
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0 (± 1) mol
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2.52 g
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200 mL
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solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

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